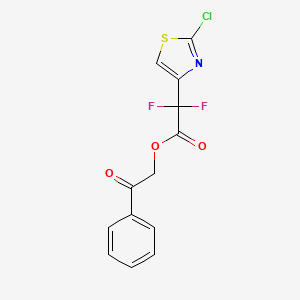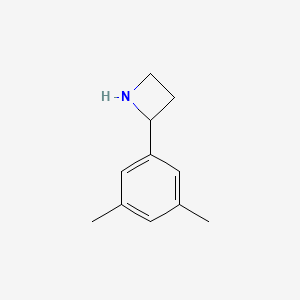
2-(3,5-Dimethylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. The presence of the nitrogen atom and the ring strain associated with the four-membered ring confer unique chemical properties to this compound, making it an interesting subject for research in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This reaction typically proceeds under photochemical conditions, often using ultraviolet light to initiate the cycloaddition. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This approach allows for the efficient and scalable synthesis of azetidines, including 2-(3,5-Dimethylphenyl)azetidine, under relatively mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,5-Dimethylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in the azetidine ring makes it particularly reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or organometallic reagents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of azetidinones, while reduction reactions may yield amines .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research. In organic synthesis, it serves as a valuable building block for the construction of more complex molecules . In medicinal chemistry, azetidines are used as motifs in drug discovery, with applications in the development of antihypertensive agents, kinase inhibitors, and anticoagulants . Additionally, azetidines are used in polymer synthesis, where they contribute to the development of novel materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethylphenyl)azetidine involves the interaction of the nitrogen atom in the azetidine ring with various molecular targets. The ring strain in the azetidine ring facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in a variety of chemical reactions . These reactions can lead to the formation of reactive intermediates that interact with biological molecules, thereby exerting their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(3,5-Dimethylphenyl)azetidine include aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing rings, while pyrrolidines are five-membered rings .
Uniqueness: The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between ring strain and stability. This balance makes it more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties that can be exploited in various chemical and biological applications .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11-3-4-12-11/h5-7,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
AYKYDTFCMLCYOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2CCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


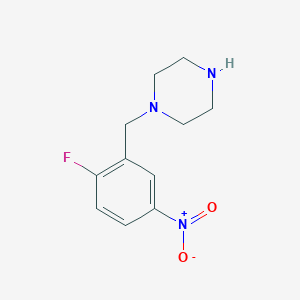

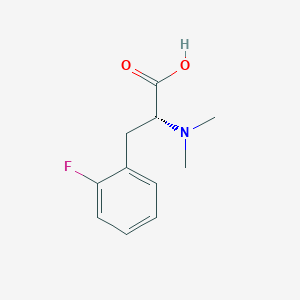
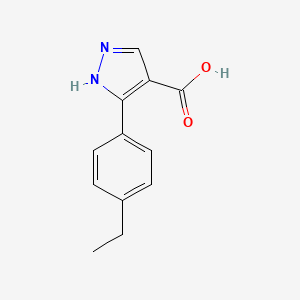






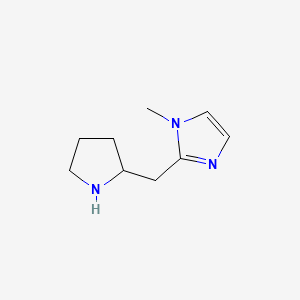
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
